molecular formula C18H26N2OS B422238 N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 298193-62-1

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B422238
CAS No.: 298193-62-1
M. Wt: 318.5g/mol
InChI Key: XWPUIBMBHMUWGI-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is notable for its unique structure, which combines the adamantane framework with a thiazole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Adamantane Moiety: The adamantane framework can be introduced through a nucleophilic substitution reaction where the thiazole ring is reacted with an adamantane derivative, such as adamantane-1-carboxylic acid chloride, in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the thiazole-adamantane intermediate with tert-butylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropyl-1,3-thiazol-2-yl)adamantane-1-carboxamide: Similar structure but with an isopropyl group instead of a tert-butyl group.

    N-(4-methyl-1,3-thiazol-2-yl)adamantane-1-carboxamide: Contains a methyl group instead of a tert-butyl group.

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the presence of the tert-butyl group, which can influence its steric properties and biological activity. The combination of the adamantane and thiazole moieties also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-17(2,3)14-10-22-16(19-14)20-15(21)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUIBMBHMUWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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